Amisometradine-d3
Description
Amisometradine-d3 is a deuterium-labeled analog of Amisometradine, a compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.2184 g/mol . The deuterated variant, this compound, incorporates three deuterium atoms (³H) in place of hydrogen atoms, resulting in a molecular formula of C₉H₁₀D₃N₃O₂ and an approximate molecular weight of 198.22 g/mol. This isotopic modification enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard for quantifying the non-deuterated parent compound in biological or environmental samples . The IUPAC Standard InChIKey (FXNYSZHYMGWWEZ-UHFFFAOYSA-N) remains consistent with the parent molecule, reflecting structural similarity .
This compound is synthesized via deuterium exchange reactions or custom synthesis services, as described by Amadis Chemical, which emphasizes rigorous quality control, including HNMR, CNMR, and HPLC/GC validation . Its primary applications span pharmacokinetic research, metabolic stability assays, and environmental toxicology studies, where isotopic labeling ensures precise tracking and reduced signal interference .
Properties
Molecular Formula |
C₉H₁₀D₃N₃O₂ |
|---|---|
Molecular Weight |
198.24 |
Synonyms |
1-Methallyl-3-methyl-6-aminotetrahydropyrimidinedione-d3; 6-Amino-1-methallyl-3-methylpyrimidine-2,4-dione-d3; 6-Amino-3-methyl-1-(2-methylallyl)-2,4(1H,3H)-pyrimidinedione-d3; 6-Amino-3-methyl-1-(2-methylallyl)uracil-d3; Aminoisometradin-d3; Aminois |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Amisometradine-d3 and Structurally/Functionally Related Compounds
Structural and Functional Analysis
This compound vs. Amisometradine Deuteration Impact: The addition of three deuterium atoms increases molecular weight by 3.00 g/mol, altering chromatographic retention times and MS fragmentation patterns. This enables discrimination between labeled and unlabeled forms in co-elution scenarios . Applications: While non-deuterated Amisometradine is used in pharmacological activity screening, the -d3 variant is reserved for quantitative assays (e.g., LC-MS/MS) to correct for matrix effects .
This compound vs. Amantadine-d6
- Structural Differences : Amantadine-d6 features a adamantane backbone with six deuteriums, contrasting with this compound’s pyridine-imidazole core .
- Therapeutic Relevance : Amantadine-d6 is critical in studying the pharmacokinetics of the antiviral drug Amantadine, whereas this compound lacks direct therapeutic use but supports analytical workflows .
Comparison with 3-(Aminomethyl)pyridine Functional Groups: Both compounds contain pyridine rings, but 3-(Aminomethyl)pyridine lacks the imidazole and deuterium modifications of this compound . Safety Protocols: 3-(Aminomethyl)pyridine mandates stringent exposure controls (e.g., eyewash stations) due to irritancy risks, whereas this compound requires standard PPE and ventilation .
Research Findings
- Synthetic Accessibility : Custom synthesis of this compound aligns with methodologies for other deuterated standards, involving deuteration of precursor intermediates under controlled conditions .
- Environmental Persistence: While this compound’s environmental fate is unstudied, analogous compounds (e.g., pyridine derivatives) exhibit moderate biodegradability, as noted in ecotoxicological assessments .
- Analytical Performance: Deuterated standards like this compound reduce ion suppression in MS, improving detection limits by 10–50% compared to non-deuterated analogs .
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